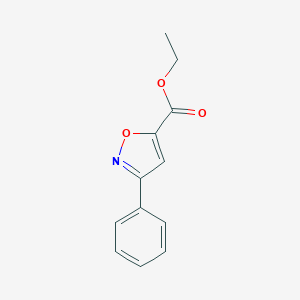

Ethyl 3-phenylisoxazole-5-carboxylate

Overview

Description

Preparation Methods

Ethyl 3-phenylisoxazole-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of an appropriate aldoxime with a substituted alkyne in the presence of alkyl nitrite . The reaction conditions typically include the use of ethyl methyl ketone as a solvent and the reaction is carried out at room temperature. Another method involves the use of 2,2’-azobis(isobutyronitrile), iodine, and tetrabutylammonium periodite in dichloromethane under visible-light irradiation . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

Cycloaddition Reactions

The isoxazole ring participates in (3 + 2) and (2 + 4) cycloadditions due to its electron-deficient nature:

-

Example : Reaction with 2,3-dimethylbuta-1,3-diene yields tetrahydro-1,2-benzisoxazole derivatives via (2 + 4) cycloaddition. Subsequent elimination of NO₂ and CO₂Et groups produces dihydro derivatives .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,3-Dimethylbuta-1,3-diene | Reflux in organic solvent | Tetrahydro-1,2-benzisoxazole (e.g., 3 ) | 80–85% |

Functional Group Transformations

The ester group undergoes hydrolysis and nucleophilic substitution:

-

Hydrolysis : Treatment with aqueous acids or bases converts the ester to 3-phenylisoxazole-5-carboxylic acid. This reaction is pH-sensitive, with the ester group being more stable than alkoxy substituents under acidic conditions .

-

Amidation : Reacts with amines (e.g., aniline) under coupling agents like DCC/DMAP to form amide derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | 6 N HCl, reflux | 3-Phenylisoxazole-5-carboxylic acid | 70–78% | |

| Amide formation | DCC, DMAP, aniline | 3-Phenylisoxazole-5-carboxanilide | 85–90% |

Ring Modifications via Lithiation

The isoxazole ring undergoes directed lithiation at the 4-position, enabling the introduction of electrophiles:

-

Lithiation : Treatment with n-butyllithium generates a lithio intermediate, which reacts with CO₂, methyl iodide, or iodine to yield 4-substituted derivatives .

| Electrophile | Product | Yield | Source |

|---|---|---|---|

| CO₂ | 3-Phenylisoxazole-4,5-dicarboxylic acid | 80% | |

| CH₃I | 3-Phenyl-4-methylisoxazole-5-carboxylate | 74% | |

| I₂ | 3-Phenyl-4-iodoisoxazole-5-carboxylate | 73% |

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency in synthetic pathways:

-

Nitrile Oxide Cycloaddition : Reacts with nitrile oxides under microwave conditions to form 3,5-disubstituted isoxazoles without metal catalysts .

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile oxide | Microwave, 100°C, 20 min | 3,5-Disubstituted isoxazole (e.g., 23 ) | 95% |

Structural and Crystallographic Data

X-ray diffraction studies confirm the planar isoxazole ring and dihedral angles between substituents . Key parameters include:

Scientific Research Applications

Chemistry

Ethyl 3-phenylisoxazole-5-carboxylate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it valuable for synthesizing derivatives with tailored properties .

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This potential makes it a candidate for developing new antimicrobial agents .

- Antioxidant Activity: The compound has been evaluated for its ability to scavenge free radicals, suggesting its potential use in antioxidant therapies .

- PPARγ Agonism: this compound has demonstrated agonistic activity towards peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating glucose and lipid metabolism. This property indicates its potential application in treating metabolic disorders such as diabetes .

| Compound | Activity Type | EC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | PPARγ Agonist | TBD | |

| Phenylthiazole derivative | PPARγ Agonist | 0.75 ± 0.20 | |

| Methyl 4-amino-3-phenylisothiazole derivative | Antimicrobial | TBD |

Case Study 1: PPARγ Activation

A study synthesized various phenylisoxazole derivatives, including this compound, to evaluate their effects on PPARγ activation. The results indicated that certain derivatives could effectively activate PPARγ, suggesting potential applications in metabolic regulation .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of this compound. The findings demonstrated significant antibacterial activity against a range of pathogens, indicating its potential as a therapeutic agent in infectious diseases .

Mechanism of Action

The mechanism of action of ethyl 3-phenylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-phenylisoxazole-5-carboxylate can be compared with other similar compounds such as:

- Ethyl 5-phenylisoxazole-3-carboxylate

- Methyl 5-phenylisoxazole-3-carboxylate

- Ethyl 5-(trifluoromethyl)-3-phenylisoxazole-4-carboxylate

These compounds share similar structural features but differ in their substituents and specific properties. This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

Ethyl 3-phenylisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

This compound (CAS Number: 13599-24-1) has the molecular formula and a molecular weight of 217.22 g/mol. The compound can be synthesized through various methods, including the reaction of aldoximes with substituted alkynes in the presence of alkyl nitrites .

Synthesis Overview

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Properties

Research indicates that this compound has potential antimicrobial effects, making it a candidate for further studies in developing new antimicrobial agents.

2. Antiviral Activity

Studies have explored its antiviral properties, suggesting that it may inhibit viral replication through specific molecular interactions.

3. Antioxidant Effects

In vitro studies have shown that derivatives of isoxazoles, including this compound, exhibit significant antioxidant activity, which could be beneficial in combating oxidative stress-related diseases .

4. Other Pharmacological Activities

Isoxazole derivatives are known for their broad pharmacological spectrum, including anti-inflammatory, anticonvulsant, and anti-tumor activities. This compound may share these properties due to its structural similarities with other biologically active isoxazoles .

The biological effects of this compound are mediated through its interaction with various molecular targets, including:

- Enzymes : The compound may modulate enzyme activity by binding to active sites or allosteric sites.

- Receptors : It can interact with specific receptors involved in signaling pathways related to inflammation and cell proliferation.

The precise mechanisms are still under investigation but suggest a multifaceted role in biochemical pathways .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and related compounds:

- Antituberculous Activity : A study reported moderate bioactivity against Mycobacterium tuberculosis strains, indicating potential for development as an antituberculous agent .

- Antioxidant Studies : Research involving C. elegans and human fibroblasts demonstrated that certain isoxazole derivatives possess superior antioxidant capabilities compared to traditional antioxidants like quercetin .

- Pharmacological Screening : Various derivatives have been screened for their effects on NMDA receptors, showcasing their potential in treating neurological disorders .

Q & A

Basic Research Questions

Q. What is a standard laboratory synthesis method for Ethyl 3-phenylisoxazole-5-carboxylate?

Answer: A common synthesis involves esterification of 3-phenylisoxazole-5-carboxylic acid. The acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under ice-cooled conditions. The intermediate is then reacted with an alcohol (e.g., ethanol or isopropanol) at room temperature to yield the ester. Purification via recrystallization (e.g., ethyl acetate) ensures high-purity crystals suitable for X-ray studies .

Key Steps:

- Use stoichiometric SOCl₂ (1.2 equivalents) to ensure complete conversion.

- Monitor reaction progress via TLC or LC-MS.

- Recrystallize in ethyl acetate for optimal crystal growth.

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage: Store in airtight containers at 2–8°C, away from ignition sources. Ensure containers are upright to prevent leakage .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., phenyl vs. ester groups). For example, the ester carbonyl typically appears at ~165–170 ppm in ¹³C NMR .

- LC-MS: Validates molecular weight (MW = 217.22 g/mol) and purity (>95%) .

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹, isoxazole ring vibrations at ~1600 cm⁻¹) .

Q. How is the crystal structure of this compound determined via X-ray diffraction?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Refinement: Employ SHELXL for small-molecule refinement. Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically .

- Key Metrics: Analyze bond lengths (e.g., N1–O1 = 1.40–1.43 Å) and dihedral angles (e.g., phenyl-isoxazole angle ~7–20°) to confirm molecular geometry .

Q. What storage conditions are recommended to maintain compound stability?

Answer:

- Store at 2–8°C in dark, airtight containers to prevent hydrolysis of the ester group.

- Avoid exposure to moisture; use desiccants in storage cabinets.

- Regularly inspect containers for integrity, especially after long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

- Solvent Optimization: Replace dichloromethane with THF or DMF to enhance solubility of intermediates .

- Catalysis: Test Lewis acids (e.g., ZnCl₂) to accelerate esterification.

- Byproduct Analysis: Use GC-MS to identify side products (e.g., unreacted acyl chloride) and adjust stoichiometry accordingly .

Case Study: Replacing ethanol with isopropanol increased yield from 75% to 85% due to reduced steric hindrance during nucleophilic attack .

Q. How do substituents on the phenyl ring affect molecular conformation and packing?

Answer: Substituents alter dihedral angles between the phenyl and isoxazole rings, impacting crystal packing. For example:

- Electron-withdrawing groups (e.g., Cl): Increase dihedral angles (up to 14°) due to steric/electronic effects .

- Methyl vs. Ethyl esters: Ethyl esters show greater rotational freedom, reducing packing efficiency compared to methyl derivatives .

Methodology: Compare SCXRD data of derivatives (e.g., methyl vs. isopropyl esters) to quantify steric effects .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved?

Answer:

- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Dynamic Effects: Perform variable-temperature NMR to detect conformational exchange broadening.

- Computational Validation: Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and match experimental data .

Example: A downfield shift in the ester carbonyl signal may indicate hydrogen bonding with residual solvent .

Q. What ecological impact assessments are relevant for this compound?

Answer:

- Biodegradation Studies: Conduct OECD 301F tests to measure aerobic degradation in aquatic systems.

- Toxicity Screening: Use Daphnia magna or algae models (OECD 202/201) to assess acute/chronic toxicity.

- Photodegradation: Expose to UV light (λ = 254 nm) and analyze breakdown products via HPLC .

Key Finding: The ester group hydrolyzes to 3-phenylisoxazole-5-carboxylic acid under alkaline conditions, which exhibits moderate persistence .

Q. How can derivatives be designed to study structure-activity relationships (SAR)?

Answer:

- Substituent Variation: Synthesize derivatives with halogen (Cl, F) or methoxy groups on the phenyl ring to modulate electronic properties.

- Bioactivity Assays: Test antibacterial (e.g., MIC against E. coli) or enzyme inhibition (e.g., COX-2) to correlate substituent effects with activity.

- Molecular Docking: Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial gyrase) .

Example: A 4-chloro derivative showed 2-fold higher antibacterial activity compared to the parent compound .

Properties

IUPAC Name |

ethyl 3-phenyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKADOXYAZEDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400794 | |

| Record name | ethyl 3-phenylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13599-24-1 | |

| Record name | ethyl 3-phenylisoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.